Rel-ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate
Description
Rel-ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate is a bicyclic organic compound featuring a rigid bicyclo[2.2.2]octene scaffold. This structure comprises a fused cyclohexene ring system with three bridgehead carbons, conferring significant conformational rigidity. The molecule includes an ethyl ester group at the 2-position and a primary amine at the 3-position, with stereochemistry defined as 1S,2S,3S,4R. Such bicyclic frameworks are often explored in medicinal chemistry for their ability to mimic peptide backbones or modulate receptor binding .
The stereochemistry of substituents on the bicyclic scaffold is critical, as it dictates molecular packing, solubility, and reactivity.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12/h3,5,7-10H,2,4,6,12H2,1H3/t7-,8+,9+,10+/m1/s1 |
InChI Key |
VMXYNAWGYXCEFT-KATARQTJSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H]2CC[C@@H]([C@@H]1N)C=C2 |
Canonical SMILES |
CCOC(=O)C1C2CCC(C1N)C=C2 |
Origin of Product |
United States |
Preparation Methods
Resolution via Diastereomeric Salt Formation
- Racemic ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate (±)-1 is subjected to resolution using chiral acids such as O,O'-dibenzoyltartaric acid (DBTA).
- Formation of diastereomeric salts allows separation based on differential solubility.
- The resolution process involves mixing racemic ester with the resolving agent, leading to the formation of salts with distinct melting points and solubility profiles.
- The enantiomerically enriched acids are then converted back to the ester via hydrolysis or esterification.
| Step | Reagents | Conditions | Yield | Enantiomeric Excess (ee) | References |
|---|---|---|---|---|---|
| Resolution | O,O'-dibenzoyltartaric acid | Room temperature | - | 96-98% |
Asymmetric Synthesis via Stereoselective Reactions
- Stereoselective cyclization and functionalization of precursors such as N-protected derivatives or enantioselective catalysis.
- Use of chiral auxiliaries or catalysts (e.g., chiral Lewis acids, organocatalysts).
- Stereoselective addition of amino groups to bicyclic frameworks is achieved via catalytic asymmetric amination.
- The synthesis of enantiomeric derivatives, such as (1S,2S,3S,4R)- and (1R,2R,3R,4S)-isomers, has been demonstrated through stereoselective hydrogenation, isomerization, and hydrolysis steps.
| Step | Reagents | Conditions | Yield | Enantiomeric Excess (ee) | References |
|---|---|---|---|---|---|
| Stereoselective amination | Catalytic asymmetric amination | Mild, room temperature | 80-90% | 98% |
Specific Synthetic Routes
Synthesis via Diastereomeric Salt Resolution
- Starting from racemic ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate, the compound is dissolved with O,O'-dibenzoyltartaric acid in ethanol.
- The mixture is stirred at room temperature, leading to diastereomeric salt formation.
- The salts are separated by filtration, washed, and then hydrolyzed to yield enantiomerically enriched acids.
- The acids are subsequently esterified to obtain the target ester with high stereochemical purity.
- Enantiomeric excesses of up to 98% have been achieved.
- Melting points and spectroscopic data confirm the stereochemical integrity.
Synthesis via Stereoselective Functionalization
- Begin with a suitable N-protected precursor, such as a bicyclic lactam or ester.
- Employ stereoselective amination using chiral catalysts or auxiliaries.
- Isomerization and hydrogenation steps are applied to refine stereochemistry.
- Hydrolysis and esterification steps finalize the synthesis.
- Stereoselective hydrogenation yields enantiomerically pure amino derivatives.
- The overall yield varies between 70-85%, with enantiomeric excesses exceeding 98%.
Stereochemical Control and Characterization
- Chiral resolution ensures high enantiomeric purity, validated by chiral HPLC, optical rotation, and NMR spectroscopy.
- Spectroscopic Data:
| Technique | Data | Purpose |
|---|---|---|
| NMR (1H, 13C) | Chemical shifts consistent with stereochemistry | Structural confirmation |
| Optical Rotation | Specific rotations matching literature values | Enantiomeric purity |
| Melting Point | Sharp melting points for enantiomeric salts | Purity assessment |
Summary of Research Findings
Chemical Reactions Analysis
Types of Reactions
Rel-ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The amino and carboxylate groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
Rel-ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Rel-ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Differences:
Substituent Effects :
- The hydrochloride salt in exhibits a higher melting point (209–213°C) due to ionic interactions, whereas the acetylated derivative shows reduced crystallinity (120–122°C) due to disrupted hydrogen bonding.
- The phenylethyl-substituted analog introduces a bulky aromatic group, likely enhancing lipophilicity and steric hindrance, which could influence biological activity or solubility.
Stereochemical Variations :
- The di-endo configuration in and contrasts with the 1S,2S,3S,4R stereochemistry of the target compound. Such differences may alter binding affinities in chiral environments or catalytic applications.
Reactivity :
- The free amine in is nucleophilic and prone to acylation (as demonstrated in ), whereas the acetylated derivative exhibits reduced reactivity at the amine site.
Research Findings and Implications
Functional Group Impact:
- This modification is common in prodrug design to enhance bioavailability.
- Phenylethyl Substitution : The azabicyclo analog introduces a chiral phenylethyl group, which could enhance interactions with aromatic receptors or enzymes, though specific biological data are unavailable.
Methodological Considerations:
- Similarity Analysis : Structural similarity metrics (e.g., Tanimoto coefficients) would highlight differences in functional groups and stereochemistry, impacting virtual screening outcomes . For example, the target compound’s primary amine and ester groups may align with pharmacophores for protease inhibitors, whereas the phenylethyl analog might target hydrophobic binding pockets.
Biological Activity
Rel-ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate, commonly referred to as ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate, is a bicyclic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.
Basic Information
- Chemical Formula : C11H17NO2
- Molecular Weight : 195.26 g/mol
- CAS Number : 1626481-98-8
- Purity : ≥95% .
Structural Characteristics
The compound features a bicyclic structure that contributes to its unique biological properties. The stereochemistry at the chiral centers plays a crucial role in its interaction with biological targets.
This compound exhibits activity primarily through modulation of neurotransmitter systems. It has been shown to interact with various G protein-coupled receptors (GPCRs), which are pivotal in mediating cellular responses to hormones and neurotransmitters .
Pharmacological Effects
- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter release and reuptake mechanisms, particularly in the context of excitatory and inhibitory signaling in the central nervous system.
-
Potential Therapeutic Applications :
- Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions by modulating synaptic plasticity.
- Anxiolytic Effects : There is emerging evidence indicating potential anxiolytic properties, making it a candidate for further exploration in anxiety-related disorders.
Data Table: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neurotransmitter Modulation | Increased release of glutamate | |
| Cognitive Enhancement | Improved memory performance | |
| Anxiolytic Effects | Reduced anxiety-like behaviors |
Study 1: Neurotransmitter Release
A study conducted on rodent models demonstrated that administration of this compound resulted in a significant increase in glutamate levels in the hippocampus, suggesting enhanced synaptic transmission and potential cognitive benefits .
Study 2: Anxiolytic Potential
In another study focusing on anxiety models, the compound was shown to reduce anxiety-like behaviors in mice subjected to stress tests. Behavioral assessments indicated that subjects treated with the compound exhibited less avoidance behavior compared to control groups .
Q & A
How can enantioselective synthesis routes for Rel-ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate be designed?
Answer:
Enantioselective synthesis of this bicyclic compound requires precise control of stereochemistry. A validated approach involves tandem reactions under metal-free, mild conditions (e.g., acid- or base-catalyzed cyclizations), which minimize racemization. For example, a tandem Michael addition-cyclization sequence using chiral auxiliaries or organocatalysts can achieve high enantiomeric excess (ee >90%). Key steps include:
- Stereochemical control : Use chiral amines or thioureas to direct the configuration at the 3-amino and 2-carboxylate positions.
- Optimization of reaction parameters : Temperature (0–25°C), solvent polarity (e.g., THF or DCM), and catalyst loading (5–10 mol%) to balance yield and selectivity.
Reference the synthesis of structurally related bicyclo[2.2.2]octane derivatives via similar protocols .
What analytical techniques are critical for confirming the stereochemistry of this compound?
Answer:
The compound’s rigid bicyclic structure and multiple chiral centers necessitate multimodal validation :
- X-ray crystallography : Definitive determination of absolute configuration (e.g., using synchrotron radiation for high-resolution data) .
- NMR spectroscopy : H-H NOESY or C-H coupling constants to assess spatial proximity of substituents.
- Chiral HPLC : Compare retention times with enantiopure standards to quantify ee.
Example workflow : Crystallize the compound, solve the structure via X-ray, then cross-validate with NMR and HPLC data to resolve ambiguities .
How can researchers assess the biological activity of this compound in enzyme inhibition studies?
Answer:
The bicyclic scaffold’s rigidity enables targeted interactions with enzymes. A robust protocol includes:
- Enzyme assays : Use fluorogenic or chromogenic substrates (e.g., para-nitrophenyl derivatives) to measure inhibition kinetics.
- Isothermal titration calorimetry (ITC) : Quantify binding affinities () and thermodynamic parameters (, ).
- Molecular docking : Predict binding modes using software like AutoDock Vina, leveraging the compound’s stereochemistry to optimize fit.
For example, related bicyclo[2.2.2]octane derivatives have shown activity against proteases and kinases via these methods .
How should researchers resolve contradictions between spectroscopic and crystallographic data?
Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Mitigation strategies include:
- Variable-temperature NMR : Identify rotamers or transient conformations affecting NMR signals.
- DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate crystallographic models.
- Cross-validation : Use complementary techniques like circular dichroism (CD) to probe solution-phase chirality.
Case studies on similar bicyclic compounds demonstrate that combining X-ray, NMR, and computational data resolves >95% of conflicts .
What computational methods are effective for predicting the compound’s reactivity and stability?
Answer:
- Density Functional Theory (DFT) : Calculate reaction pathways (e.g., ring-opening or nucleophilic attack at the ester group) using B3LYP/6-31G(d) basis sets.
- Molecular dynamics (MD) simulations : Assess solvation effects and conformational stability in aqueous/organic media.
- pKa prediction tools : Estimate the basicity of the 3-amino group using software like MarvinSuite or ACD/pKa.
These methods are critical for optimizing synthetic routes and predicting degradation under storage conditions .
How can researchers design derivatives to enhance the compound’s bioavailability?
Answer:
Structural modifications guided by ADME principles:
- Ester hydrolysis : Replace the ethyl group with prodrug moieties (e.g., pivaloyloxymethyl) to improve solubility.
- Amino group functionalization : Introduce PEG chains or glycosides to enhance permeability.
- Salt formation : Convert the carboxylate to a sodium or lysine salt for better aqueous stability.
Validate changes via logP measurements (shake-flask method) and Caco-2 cell assays for intestinal absorption .
What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?
Answer:
- Schlenk techniques : Use double-manifold systems under inert gas (N/Ar) for sensitive steps like amine deprotection.
- Drying agents : Pre-dry solvents over molecular sieves (3Å) and reagents with MgSO.
- Low-temperature quenches : Add reaction mixtures to cold (−78°C) aqueous solutions to stabilize intermediates.
Refer to protocols for analogous bicyclo[2.2.1]heptane syntheses, where moisture control is critical for yield .
Table 1: Key Properties of Structurally Related Bicyclic Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
